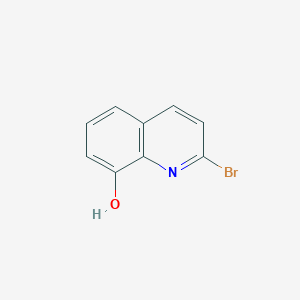

2-Bromoquinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRKBBMEWFPQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-Bromoquinolin-8-ol from 8-Hydroxyquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-Bromoquinolin-8-ol, a valuable heterocyclic building block, presents a significant regioselectivity challenge when starting from the readily available precursor, 8-hydroxyquinoline. Standard electrophilic bromination methods invariably lead to substitution at the 5- and 7-positions of the electron-rich phenol ring, rather than the desired 2-position of the pyridine ring. This guide elucidates the underlying mechanistic principles governing this selectivity and provides a robust, multi-step synthetic strategy to overcome this obstacle. The proposed pathway involves the strategic use of an N-oxide intermediate to activate the C2-position for nucleophilic bromination, a field-proven method for achieving the desired isomer. Detailed, step-by-step protocols, safety considerations for handling hazardous reagents, and methods for purification and characterization are provided to ensure a reproducible and safe laboratory workflow.

Introduction: The Regioselectivity Challenge

8-Hydroxyquinoline (Oxine) is a privileged scaffold in medicinal chemistry and materials science, known for its potent metal-chelating, antimicrobial, and neuroprotective properties.[1][2] The functionalization of its quinoline core allows for the fine-tuning of these activities. While derivatives substituted at the 5- and 7-positions are readily accessible, the synthesis of 2-substituted isomers, such as this compound, requires a more nuanced approach.

Direct electrophilic bromination of 8-hydroxyquinoline with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) consistently yields a mixture of 5-bromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, and 5,7-dibromo-8-hydroxyquinoline.[3] This outcome is a direct consequence of the electronic properties of the molecule. The powerful electron-donating hydroxyl group (-OH) activates the carbocyclic ring towards electrophilic aromatic substitution, making the ortho (position 7) and para (position 5) positions the most nucleophilic sites. The pyridine ring, being electron-deficient, is deactivated towards electrophiles, rendering direct bromination at C2 unfeasible.

This guide details a strategic, multi-step synthesis designed to circumvent this inherent reactivity and achieve the regioselective synthesis of this compound.

Mechanistic Rationale: Activating the C2-Position

To achieve substitution at the C2 position, its reactivity must be fundamentally altered from electrophilic to nucleophilic in character. This is accomplished by converting the quinoline nitrogen to an N-oxide.

The introduction of the N-oxide functionality serves two critical purposes:

-

Electronic Activation : The N-oxide group is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack but significantly activating the C2 and C4 positions towards nucleophilic attack.

-

Reaction Pathway : The N-oxide can be attacked by a phosphorus-based brominating agent (e.g., POBr₃), forming a reactive intermediate. This intermediate is then susceptible to attack by a bromide ion at the C2 position, followed by elimination to regenerate the aromatic system.

However, the free hydroxyl group of 8-hydroxyquinoline can interfere with the N-oxidation and subsequent steps. Therefore, a protection-deprotection strategy is required, leading to the following four-step synthetic pathway.

Overall Synthetic Workflow

The synthesis is logically structured into four distinct stages: protection of the hydroxyl group, N-oxidation of the quinoline nitrogen, regioselective bromination at the C2 position, and final deprotection to yield the target compound.

Caption: Overall 4-step workflow for the synthesis.

Detailed Experimental Protocols

Safety First: This synthesis involves hazardous materials including strong acids, bases, and corrosive brominating agents. Always work in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]

Step 1: Protection via O-Methylation to Synthesize 8-Methoxyquinoline

Rationale: Methylation of the phenolic hydroxyl group prevents its interference in subsequent steps and slightly reduces the deactivation of the pyridine ring. This procedure is adapted from established methods for ether synthesis.[5]

Materials & Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 8-Hydroxyquinoline | 148-24-3 | 145.16 | 10.0 g | 68.9 mmol |

| Anhydrous K₂CO₃ | 584-08-7 | 138.21 | 14.3 g | 103.4 mmol |

| Iodomethane (CH₃I) | 74-88-4 | 141.94 | 5.15 mL | 82.7 mmol |

| Anhydrous DMF | 68-12-2 | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 8-hydroxyquinoline (10.0 g) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Add anhydrous potassium carbonate (14.3 g).

-

Slowly add iodomethane (5.15 mL) to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material will have a lower Rf than the methylated product.

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield a crude solid.

-

Purify the crude product by column chromatography on silica gel (Eluent: 8:1 Hexane/Ethyl Acetate) to afford 8-methoxyquinoline as a white to pale yellow solid.

Step 2: Synthesis of 8-Methoxyquinoline N-oxide

Rationale: This step activates the C2 position for the subsequent nucleophilic substitution. The oxidation is typically performed using a peroxy acid. A reliable method uses hydrogen peroxide in acetic acid.[8]

Materials & Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 8-Methoxyquinoline | 938-33-0 | 159.18 | 8.0 g | 50.3 mmol |

| Glacial Acetic Acid | 64-19-7 | 60.05 | 60 mL | - |

| Hydrogen Peroxide (30%)| 7722-84-1 | 34.01 | 20 mL | ~196 mmol |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 8-methoxyquinoline (8.0 g) in glacial acetic acid (60 mL).

-

Heat the solution in a water bath to 65-75 °C.

-

Carefully add 30% hydrogen peroxide (20 mL) portion-wise over 1 hour, maintaining the temperature. Caution: The reaction can be exothermic.

-

Stir the mixture at this temperature for an additional 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate it under reduced pressure to remove most of the acetic acid.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium carbonate until the pH is ~8. Caution: CO₂ evolution.

-

Extract the product with chloroform or dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude N-oxide. The product can be purified by recrystallization from acetone or an ethanol/water mixture.

-

Expected Yield: 75-85%.

-

Characterization: Confirm product formation via ¹H NMR (expect downfield shifts for protons on the pyridine ring) and mass spectrometry.

-

Step 3: Regioselective Bromination to 2-Bromo-8-methoxyquinoline

Rationale: This is the key C2-functionalization step. Phosphoryl bromide (POBr₃) acts as both a dehydrating agent and a source of bromide for the nucleophilic substitution on the activated N-oxide intermediate.[9]

Materials & Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 8-Methoxyquinoline N-oxide | 38940-57-1 | 175.18 | 5.0 g | 28.5 mmol |

| Phosphoryl Bromide (POBr₃) | 7789-59-5 | 286.69 | 12.3 g | 42.8 mmol |

| Toluene or Xylene | - | - | 50 mL | - |

Procedure:

-

Caution: POBr₃ is highly corrosive and moisture-sensitive. Handle strictly under an inert atmosphere (N₂ or Ar) in a fume hood.

-

To a flame-dried 100 mL round-bottom flask under inert atmosphere, add 8-methoxyquinoline N-oxide (5.0 g) and dry toluene (50 mL).

-

Carefully add phosphoryl bromide (12.3 g) portion-wise. The mixture may warm slightly.

-

Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C for toluene) for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.

-

Carefully neutralize the acidic aqueous layer with a cold, concentrated NaOH solution to pH > 9.

-

Extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with water, then brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (Eluent: 15:1 Hexane/Ethyl Acetate).

-

Expected Yield: 60-75%.

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Step 4: Deprotection to this compound

Rationale: The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. This can be achieved using strong protic acids like HBr or Lewis acids like BBr₃. BBr₃ is highly effective but also highly toxic and corrosive. Refluxing in concentrated HBr is a common and effective alternative.

Materials & Reagents:

| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 2-Bromo-8-methoxyquinoline | 80358-15-4 | 238.08 | 3.0 g | 12.6 mmol |

| Hydrobromic Acid (48%) | 10035-10-6| 80.91 | 30 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, combine 2-bromo-8-methoxyquinoline (3.0 g) and 48% aqueous hydrobromic acid (30 mL).

-

Heat the mixture to reflux (approx. 125 °C) for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the solution with a cold, saturated NaHCO₃ or NaOH solution until pH is ~7-8. The product should precipitate.

-

Filter the solid precipitate and wash thoroughly with cold water.

-

Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

-

Expected Yield: 85-95%.

-

Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

-

Product Characterization

A summary of expected analytical data for the final product.

| Analysis | Expected Results |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | Expect aromatic protons between δ 7.0-8.5 ppm, and a broad singlet for the -OH proton > δ 9.0 ppm. |

| Mass Spec (ESI+) | m/z = 223.97 [M]+, 225.97 [M+2]+ (characteristic isotopic pattern for Bromine). |

Safety and Hazard Management

Proper handling of chemicals is paramount for a safe and successful synthesis.

Caption: Hazard mitigation workflow for key reagents.

-

Bromine and Brominating Agents (POBr₃): These are highly corrosive, toxic, and moisture-sensitive.[9] Always handle in a chemical fume hood under an inert atmosphere.[4] Avoid inhalation of vapors and skin contact. In case of skin contact, wash immediately and copiously with water.[4]

-

Acids and Bases: Concentrated HBr and glacial acetic acid are corrosive and can cause severe burns. Handle with care, using appropriate gloves and eye protection. Neutralize spills with sodium bicarbonate.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Conclusion

The synthesis of this compound from 8-hydroxyquinoline is a prime example of strategic synthetic planning, where an understanding of electronic effects and reaction mechanisms is essential to overcome inherent regioselectivity. The four-step sequence of protection, N-oxidation, directed bromination, and deprotection provides a reliable and reproducible pathway to this valuable compound. By following the detailed protocols and adhering to strict safety measures, researchers can successfully synthesize this compound for applications in drug discovery, catalysis, and materials science.

References

- 1. scispace.com [scispace.com]

- 2. autechindustry.com [autechindustry.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinoline-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

2-Bromoquinolin-8-ol CAS number and properties

An In-depth Technical Guide to 2-Bromoquinolin-8-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details its core physicochemical properties, spectroscopic signature for unambiguous identification, plausible synthetic strategies, and key applications derived from its unique bifunctional architecture. We will explore the causality behind its reactivity, focusing on its utility as both a versatile cross-coupling partner and a potent metal-chelating agent. All protocols and claims are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold in numerous fields. The introduction of a bromine atom at the 2-position of the quinoline ring system imparts specific reactivity, making it a valuable building block for the synthesis of more complex molecular architectures.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139399-61-4 | [1] |

| Molecular Formula | C₉H₆BrNO | [1][2][3] |

| Molecular Weight | 224.05 g/mol | [1][2][3] |

| Monoisotopic Mass | 222.96328 Da | [1] |

| IUPAC Name | This compound | [1] |

| Computed XLogP3 | 2.9 | [1] |

| Appearance | Data not specified; likely a solid at room temperature. |

Spectroscopic Characterization for Structural Elucidation

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. While a consolidated public spectrum is not available, the expected data can be reliably predicted based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the five aromatic protons. The protons on the carbocyclic ring (positions 5, 6, 7) and the heterocyclic ring (positions 3, 4) will appear as doublets or multiplets, with coupling constants indicating their ortho, meta, or para relationships. The phenolic proton (-OH) at position 8 may appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon spectrum should display nine distinct signals corresponding to each carbon atom in the quinoline ring. The carbon attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity. The carbon bearing the hydroxyl group (C8) will also show a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Rationale: The most telling feature for a monobrominated compound is the isotopic pattern of the molecular ion peak (M⁺•). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively).

-

Expected Spectrum: The mass spectrum will exhibit two prominent peaks for the molecular ion: one for [C₉H₆⁷⁹BrNO]⁺• and another, two mass units higher, for [C₉H₆⁸¹BrNO]⁺•. These M and M+2 peaks will have an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom.[4] A common fragmentation pathway would involve the loss of the bromine atom, resulting in a significant [M-Br]⁺ fragment.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

-

Expected Absorptions:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Aromatic Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 500-700 cm⁻¹, indicating the presence of a carbon-bromine bond.

-

Generalized Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile. For IR, the sample can be analyzed as a solid (e.g., using an ATR accessory).

-

Data Acquisition:

-

Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Obtain a mass spectrum using an instrument with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Record the IR spectrum using an FTIR spectrometer.

-

-

Data Analysis: Compare the acquired spectra with the predicted patterns described above to confirm the structure and assess the purity of this compound.

Synthesis and Reactivity

The synthesis of this compound is non-trivial. Direct electrophilic bromination of 8-hydroxyquinoline typically yields substitution at the 5- and 7-positions due to the directing effects of the hydroxyl group.[5][6] Therefore, a multi-step, targeted approach is necessary. A plausible synthetic strategy would involve constructing the quinoline ring with the bromine atom already in place.

Proposed Synthetic Workflow: Gould-Jacobs Reaction

This classic quinoline synthesis provides a logical route starting from a pre-brominated aniline precursor.

Caption: Plausible synthetic workflow via the Gould-Jacobs reaction.

Methodology Explained:

-

Condensation: 2-Bromo-6-aminophenol is reacted with diethyl (ethoxymethylene)malonate. The amino group acts as a nucleophile, displacing the ethoxy group to form an intermediate adduct.

-

Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-boiling solvent like diphenyl ether). This induces an intramolecular cyclization onto the aromatic ring, forming the heterocyclic portion of the quinoline.

-

Saponification and Decarboxylation: The resulting ester is hydrolyzed with a base (e.g., NaOH), followed by acidification and heating, which promotes decarboxylation to yield the final this compound product.

Core Reactivity

The utility of this compound stems from its two distinct reactive sites:

-

The C2-Bromine Bond: The bromine atom is an excellent leaving group, making this position susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of 2-substituted 8-hydroxyquinoline derivatives.

-

The 8-Hydroxyquinoline Moiety: The nitrogen atom at position 1 and the hydroxyl group at position 8 form a powerful bidentate chelation site.[7] This "pincer" can coordinate with a vast array of metal ions to form stable, often colorful and fluorescent, metal complexes.[7]

Applications in Research and Drug Development

The dual-functionality of this compound makes it a highly valuable intermediate for creating novel molecules with tailored properties.

Caption: Key reactivity pathways and application areas.

-

Medicinal Chemistry: The 8-hydroxyquinoline scaffold is known for its antimicrobial, anticancer, and neuroprotective properties, often linked to its ability to modulate metal ion homeostasis.[7] By using this compound as a starting material, researchers can perform cross-coupling reactions to attach various pharmacophores at the 2-position, systematically exploring the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

-

Materials Science: The metal complexes of 8-hydroxyquinoline derivatives are often highly fluorescent and have been extensively studied for use in Organic Light-Emitting Diodes (OLEDs). This compound serves as a precursor to synthesize novel ligands, where the substituent at the 2-position can be used to tune the electronic properties, and thus the emission color and efficiency, of the final metal complex.

-

Catalysis: The chelating nature of the molecule allows it to act as a ligand for transition metals, forming complexes that can be explored as catalysts in various organic transformations.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [1] |

-

Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust and prevent contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a strategically important chemical building block. While its direct synthesis requires a targeted approach, its value is clearly established by its bifunctional nature. The C-Br bond serves as a handle for molecular elaboration via cross-coupling chemistry, while the 8-hydroxyquinoline core provides a robust metal-binding domain. This combination offers researchers in drug discovery and materials science a powerful platform for the rational design and synthesis of novel, high-value functional molecules. Proper spectroscopic characterization, particularly mass spectrometry to confirm the bromine isotope pattern, is essential for verifying its identity.

References

- 1. This compound | C9H6BrNO | CID 384168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 3. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 8. 2-Bromoquinoline | CAS#:2005-43-8 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of 2-Bromoquinolin-8-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Bromoquinolin-8-ol, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive modeling and data from structurally related compounds to offer a robust analytical profile. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. The introduction of a bromine atom at the 2-position and a hydroxyl group at the 8-position significantly influences the molecule's electronic properties and potential biological activity. Accurate characterization of its structure is the foundation for any further investigation into its chemical reactivity and pharmacological potential. The molecular structure of this compound is presented below:

Molecular Formula: C₉H₆BrNO

Molecular Weight: 224.06 g/mol

CAS Number: 139399-61-4[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, allowing for the differentiation of atoms within a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound provides insights into the chemical environment of the protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the hydroxyl group, as well as the aromatic ring currents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.40 | d | 8.5 - 9.0 |

| H-4 | 7.95 - 8.05 | d | 8.5 - 9.0 |

| H-5 | 7.15 - 7.25 | d | 7.5 - 8.0 |

| H-6 | 7.45 - 7.55 | t | 7.5 - 8.0 |

| H-7 | 7.05 - 7.15 | d | 7.5 - 8.0 |

| OH | 9.50 - 10.50 | br s | - |

Note: These are predicted values and may vary from experimental results. Predictions are based on established NMR prediction algorithms and analysis of similar quinoline derivatives.[2][3]

Interpretation:

-

The protons on the pyridine ring (H-3 and H-4) are expected to be downfield due to the deshielding effect of the aromatic system and the adjacent nitrogen atom.

-

The protons on the benzene ring (H-5, H-6, and H-7) will have chemical shifts influenced by the hydroxyl group.

-

The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 142.0 - 144.0 |

| C-3 | 122.0 - 124.0 |

| C-4 | 138.0 - 140.0 |

| C-4a | 139.0 - 141.0 |

| C-5 | 118.0 - 120.0 |

| C-6 | 128.0 - 130.0 |

| C-7 | 112.0 - 114.0 |

| C-8 | 152.0 - 154.0 |

| C-8a | 127.0 - 129.0 |

Note: These are predicted values and may vary from experimental results. Predictions are based on established NMR prediction algorithms and analysis of similar quinoline derivatives.[2][3]

Interpretation:

-

The carbon atom bearing the bromine (C-2) is expected to be significantly downfield.

-

The carbon atom attached to the hydroxyl group (C-8) will also be deshielded and appear at a lower field.

-

The remaining carbon signals will be in the aromatic region, with their specific shifts determined by their position relative to the substituents and the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of quinoline derivatives is as follows:[4]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup:

-

The NMR spectrometer is typically operated at a field strength of 300-600 MHz for ¹H NMR.

-

The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters to be set include the spectral width (typically 0-12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

A wider spectral width (0-200 ppm) is used.

-

A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group.

Predicted IR Data

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (hydroxyl group) | Broad |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 1580 - 1620 | C=C and C=N stretch (quinoline ring) | Strong |

| 1450 - 1550 | C=C stretch (aromatic) | Medium-Strong |

| 1200 - 1300 | C-O stretch (hydroxyl group) | Strong |

| 1000 - 1100 | C-H in-plane bending | Medium |

| 700 - 850 | C-H out-of-plane bending | Strong |

| 550 - 650 | C-Br stretch | Medium |

Note: These are predicted values and may vary from experimental results. Predictions are based on established IR prediction algorithms and analysis of similar quinoline derivatives.[5][6]

Interpretation:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indicator of the hydroxyl group.

-

Multiple sharp peaks in the 1450-1620 cm⁻¹ region are characteristic of the quinoline ring system.

-

The presence of a C-Br stretching frequency in the lower wavenumber region confirms the bromination of the molecule.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following protocol is typically used:[7][8]

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of a blank KBr pellet is first recorded.

-

The sample pellet is then placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.

Principles of Mass Spectrometry

In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z. For this compound, the presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in a characteristic isotopic pattern for bromine-containing fragments.

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound under electron ionization (EI) would show the molecular ion peak and several fragment ions.

| m/z | Ion | Notes |

| 223/225 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |

| 144 | [M - Br]⁺ | Loss of a bromine radical. |

| 116 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

Note: These are predicted values from PubChem and may vary from experimental results.

Interpretation:

-

The molecular ion peak at m/z 223 and 225 with approximately equal intensity is the most definitive evidence for the presence of one bromine atom in the molecule.

-

The fragmentation pattern can provide further structural information. The loss of a bromine atom is a common fragmentation pathway for bromo-aromatic compounds.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:[9][10]

-

Sample Introduction:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.

-

-

Detection:

-

An ion detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers working with this compound. While predicted data offers a strong foundation for structural confirmation, experimental verification remains the gold standard. This guide underscores the synergistic power of multiple spectroscopic techniques in the comprehensive characterization of novel chemical entities.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. acdlabs.com [acdlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 6. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Chemical properties and reactivity of 2-Bromoquinolin-8-ol

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated derivative of 8-hydroxyquinoline, a privileged heterocyclic scaffold in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. The molecule's unique architecture, featuring a reactive C-Br bond on an electron-deficient pyridine ring and a potent metal-chelating 8-hydroxyquinoline moiety, makes it a highly versatile building block. We will explore its utility in advanced organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions, and its role as a precursor for novel therapeutic agents and functional materials. This document serves as a practical resource, consolidating field-proven insights and detailed experimental protocols to empower researchers in leveraging the full synthetic potential of this compound.

Introduction: Strategic Importance of this compound

The quinoline ring system is a cornerstone of drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The functionalization of this scaffold is key to modulating pharmacological profiles. This compound, CAS 139399-61-4, emerges as a strategically important intermediate for two primary reasons:

-

The 8-Hydroxyquinoline (Oxine) Moiety : This component is a classic bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions.[2][3] This property is integral to the biological activity of many quinoline-based drugs, which often function by modulating metal ion homeostasis.[2][4]

-

The 2-Bromo Substituent : The bromine atom at the C2 position of the pyridine ring serves as a versatile synthetic handle. Unlike the electron-rich carbocyclic ring, the pyridine ring is electron-deficient, which influences the reactivity of the C2-Br bond, making it amenable to a variety of transformations that are fundamental to modern organic synthesis.[5]

This guide elucidates the chemistry of this bifunctional molecule, providing the technical foundation required for its effective application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and chemical properties is paramount for its successful application in research. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 139399-61-4 | [6][7] |

| Molecular Formula | C₉H₆BrNO | [7][8] |

| Molecular Weight | 224.06 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| Appearance | Solid | [8] |

| Melting Point | 81-82 °C | [8] |

| Boiling Point | 367.0 ± 22.0 °C at 760 mmHg | [8] |

| InChI Key | KPRKBBMEWFPQDJ-UHFFFAOYSA-N | [7][8] |

Spectroscopic Characterization: While detailed spectral data is proprietary to specific suppliers, characterization of this compound is typically achieved using standard analytical techniques:

-

¹H NMR: To confirm the substitution pattern on the aromatic rings.

-

¹³C NMR: To identify all carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group and C=N/C=C stretches of the quinoline core.

Synthesis of this compound: A Plausible Approach

The synthesis of 2-bromoquinolines is distinct from the electrophilic bromination of the electron-rich phenolic ring of 8-hydroxyquinoline, which typically yields 5-bromo, 7-bromo, and 5,7-dibromo derivatives.[1][9] A robust method for introducing a bromine atom at the C2 position involves the transformation of the corresponding quinolin-2(1H)-one (a carbostyril). This approach offers high regioselectivity.

Proposed Synthetic Workflow

The conversion leverages a two-step process starting from the readily available 8-hydroxy-2(1H)-quinolinone. The phenolic hydroxyl may require protection prior to the bromination step to prevent side reactions, followed by deprotection.

References

- 1. acgpubs.org [acgpubs.org]

- 2. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol | Benchchem [benchchem.com]

- 6. This compound - [sigmaaldrich.com]

- 7. This compound | C9H6BrNO | CID 384168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 139399-61-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Determining the Solubility of 2-Bromoquinolin-8-ol in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-Bromoquinolin-8-ol, a substituted quinoline of interest in medicinal chemistry. Given the limited availability of public domain solubility data for this specific compound, this document emphasizes the establishment of a robust, in-house methodology for generating reliable and reproducible solubility data. We will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step experimental protocols, and offer insights into data analysis and interpretation, thereby empowering researchers to thoroughly characterize this promising molecule.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be active" holds profound significance. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a pivotal physicochemical property that governs a drug's journey through the body. Poor aqueous solubility can lead to low absorption and erratic bioavailability, ultimately hindering the clinical potential of a promising therapeutic agent. Conversely, understanding a compound's solubility in various organic solvents is crucial for a multitude of processes in drug development, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is paramount for obtaining a crystalline form of the API with the desired purity, morphology, and stability.

-

Formulation Development: The choice of excipients and the design of the final dosage form, be it a tablet, capsule, or injectable, are heavily influenced by the API's solubility characteristics.

-

Analytical Method Development: Solvents are indispensable for preparing samples for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide focuses on this compound, a heterocyclic compound with a molecular formula of C₉H₆BrNO and a molecular weight of 224.05 g/mol [1]. Its structure, featuring a quinoline core substituted with a bromine atom and a hydroxyl group, suggests a molecule with a moderate polarity, hinting at a nuanced solubility profile across different solvent classes.

Theoretical Considerations: Predicting the Solubility Behavior of this compound

Before embarking on experimental work, a theoretical assessment of this compound's structure can provide valuable insights into its likely solubility. The principle of "similia similibus solvuntur" or "like dissolves like" is a cornerstone of solubility prediction[2]. This principle states that substances with similar polarities are more likely to be soluble in each other.

2.1. Molecular Structure and Polarity

The this compound molecule possesses both polar and non-polar characteristics:

-

Polar Features: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring is a hydrogen bond acceptor. These features will promote solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol).

-

Non-Polar Features: The bicyclic aromatic quinoline ring and the bromine atom contribute to the molecule's lipophilicity, suggesting an affinity for non-polar or weakly polar solvents.

The interplay of these features will dictate the compound's solubility in a given solvent. It is anticipated that this compound will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity.

2.2. The Role of the Partition Coefficient (LogP)

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method [5]. This method is reliable and provides a quantitative measure of a compound's solubility at a specific temperature.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable glass containers with tight-fitting caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

3.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

3.3. Detailed Protocol

-

Preparation of Samples:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study initially to confirm the required duration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to obtain a clear, saturated solution. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the diluted samples using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in each solvent, taking into account any dilution factors.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Report the solubility as a mean value with the standard deviation, typically in units of mg/mL or mol/L.

-

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| Hexane | Non-polar | 0.1 | [Insert Experimental Data] |

| Toluene | Non-polar | 2.4 | [Insert Experimental Data] |

| Dichloromethane | Polar Aprotic | 3.1 | [Insert Experimental Data] |

| Ethyl Acetate | Polar Aprotic | 4.4 | [Insert Experimental Data] |

| Acetone | Polar Aprotic | 5.1 | [Insert Experimental Data] |

| Isopropanol | Polar Protic | 3.9 | [Insert Experimental Data] |

| Ethanol | Polar Protic | 4.3 | [Insert Experimental Data] |

| Methanol | Polar Protic | 5.1 | [Insert Experimental Data] |

| Acetonitrile | Polar Aprotic | 5.8 | [Insert Experimental Data] |

Note: The data in this table is for illustrative purposes. Researchers should populate it with their own experimental findings.

The following diagram illustrates the logical relationship between solvent polarity and the expected solubility trend for a moderately polar compound like this compound.

Caption: Expected solubility trend of this compound as a function of solvent polarity.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound may not be widely available, the safety precautions for related bromoquinoline and hydroxyquinoline compounds should be strictly followed. These compounds are often classified as harmful if swallowed, and can cause skin and eye irritation[6]. Therefore, it is imperative to:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the SDS for the specific solvents being used and adhere to all safety guidelines.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a range of common organic solvents. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can generate high-quality, reliable data that is essential for advancing the development of this compound. The insights gained from a comprehensive solubility profile will inform critical decisions in process chemistry, formulation science, and analytical development, ultimately paving the way for the successful translation of this promising molecule into a viable therapeutic agent. Future studies could explore the effect of temperature on solubility and the solubility in binary solvent systems to further refine our understanding of this compound's physicochemical properties.

References

- 1. This compound | C9H6BrNO | CID 384168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

The Advent of a Key Heterocycle: A Technical Guide to the Discovery and First Synthesis of 2-Bromoquinolin-8-ol

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development, delves into the historical context and initial synthesis of 2-Bromoquinolin-8-ol. We will explore the foundational discovery of the 8-hydroxyquinoline scaffold and elucidate the most probable first synthetic route to its 2-bromo derivative, a process rooted in the classic transformations of 19th-century organic chemistry. This guide emphasizes the scientific rationale behind the experimental choices, ensuring a thorough understanding of the core chemical principles.

The Dawn of a Privileged Scaffold: The Discovery of 8-Hydroxyquinoline

The story of this compound begins with its parent compound, 8-hydroxyquinoline, also known as oxine. First synthesized in the late 19th century, 8-hydroxyquinoline quickly garnered attention for its remarkable properties as a chelating agent and its broad spectrum of biological activity.[1][2] This bicyclic aromatic compound, consisting of a pyridine ring fused to a phenol, laid the groundwork for a vast family of derivatives with applications ranging from analytical chemistry to medicine. The quest to modify the 8-hydroxyquinoline core and explore the structure-activity relationships of its derivatives was a natural progression for chemists of the era, leading to the synthesis of halogenated analogues like this compound.

A Plausible First Synthesis: The Sandmeyer Reaction of 2-Amino-8-hydroxyquinoline

While a singular, definitive publication heralding the "first synthesis" of this compound is not readily apparent in the historical record, the most logical and historically consistent approach to its initial preparation would have been through the Sandmeyer reaction of 2-amino-8-hydroxyquinoline. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a reliable method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[3] Given the availability of synthetic routes to 2-amino-8-hydroxyquinoline, this pathway represents the most scientifically sound and plausible "first synthesis."

Experimental Workflow: A Two-Stage Approach

The synthesis can be logically divided into two key stages: the preparation of the 2-amino-8-hydroxyquinoline precursor and its subsequent conversion to this compound via the Sandmeyer reaction.

Caption: A conceptual workflow for the first synthesis of this compound.

In-Depth Methodologies

Part 1: Synthesis of 2-Amino-8-hydroxyquinoline

The synthesis of the necessary precursor, 2-amino-8-hydroxyquinoline, can be achieved from 8-hydroxyquinoline through a nitration and subsequent reduction.

Protocol:

-

Nitration of 8-Hydroxyquinoline:

-

In a flask cooled in an ice bath, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 8-hydroxyquinoline in sulfuric acid.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the 5-nitro-8-hydroxyquinoline.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Reduction of 5-Nitro-8-hydroxyquinoline:

-

Suspend the 5-nitro-8-hydroxyquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a reducing agent, such as tin (Sn) metal, in portions while stirring.

-

Heat the mixture under reflux for several hours until the reaction is complete (indicated by a color change).

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the 2-amino-8-hydroxyquinoline.

-

Filter the product, wash with water, and dry.

-

Causality of Experimental Choices:

-

Nitration: The use of a nitrating mixture in sulfuric acid is a standard method for electrophilic aromatic substitution. The hydroxyl group at position 8 is an activating, ortho-, para-director, while the pyridine nitrogen is deactivating. Nitration is expected to occur on the benzene ring, and the 5-position is sterically accessible.

-

Reduction: The reduction of a nitro group to an amino group is a classic transformation. The use of a metal in acidic media, such as tin in hydrochloric acid, is a well-established and effective method for this purpose.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

With the 2-amino-8-hydroxyquinoline in hand, the final step is the Sandmeyer reaction to introduce the bromine atom at the 2-position.

Protocol:

-

Diazotization of 2-Amino-8-hydroxyquinoline:

-

Dissolve the 2-amino-8-hydroxyquinoline in an aqueous solution of hydrobromic acid (HBr), cooling the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature strictly below 5°C.

-

Stir the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and a dilute sodium bicarbonate solution, then dry over an anhydrous salt (e.g., MgSO4).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

-

Causality of Experimental Choices:

-

Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures is the standard procedure for forming a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium ion.

-

Copper(I) Bromide Catalyst: The use of a copper(I) salt is the hallmark of the Sandmeyer reaction. It facilitates the single-electron transfer process that leads to the formation of an aryl radical and the subsequent substitution with the bromide ion.[3]

Reaction Mechanism: The Sandmeyer Transformation

Caption: The mechanism of the Sandmeyer reaction for the synthesis of this compound.

Quantitative Data Summary

While precise yield data from a hypothetical "first synthesis" is unavailable, typical yields for these individual reaction steps in a laboratory setting are presented below for reference.

| Reaction Stage | Starting Material | Product | Typical Yield Range (%) |

| Nitration | 8-Hydroxyquinoline | 5-Nitro-8-hydroxyquinoline | 70-85 |

| Reduction | 5-Nitro-8-hydroxyquinoline | 2-Amino-8-hydroxyquinoline | 60-80 |

| Sandmeyer Reaction | 2-Amino-8-hydroxyquinoline | This compound | 50-70 |

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the rich history of quinoline chemistry. While the exact moment of its first creation may be lost to the annals of chemical literature, a logical and scientifically robust pathway through the Sandmeyer reaction of 2-amino-8-hydroxyquinoline stands as the most probable inaugural synthesis. This in-depth guide has not only provided a detailed protocol for this synthesis but has also illuminated the chemical reasoning behind each step, offering a comprehensive understanding for today's researchers and scientists building upon this foundational knowledge. The ability to selectively introduce a bromine atom at the 2-position of the 8-hydroxyquinoline scaffold opened new avenues for the development of novel compounds with tailored electronic and biological properties, a legacy that continues to influence the field of medicinal chemistry.

References

Theoretical studies on 2-Bromoquinolin-8-ol electronic structure

An In-Depth Technical Guide to the Theoretical Study of 2-Bromoquinolin-8-ol's Electronic Structure

Abstract

This guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] As a derivative of 8-hydroxyquinoline (8-HQ), its properties are intrinsically linked to its electronic configuration, which dictates its reactivity, spectroscopic behavior, and chelating abilities.[3][4] This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), for elucidating the geometric, electronic, and photophysical properties of the molecule. We detail the causality behind the selection of computational parameters and provide standardized protocols for both theoretical calculations and their experimental validation via UV-Vis spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and predict the molecular behavior of substituted quinolines.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in chemistry and pharmacology. 8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for a wide range of applications, including as anticancer agents, neuroprotective compounds, and fluorescent chemosensors for metal ions.[1][2][5] Their biological and material functions stem from the unique electronic properties of the bicyclic system and the ability of the hydroxyl group and heterocyclic nitrogen to act as potent bidentate chelating agents.[3][4]

The introduction of a bromine atom at the 2-position of the quinoline ring, creating this compound, is expected to significantly modulate the molecule's electronic structure and, consequently, its chemical and photophysical properties. The electron-withdrawing nature of the halogen can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), affect the absorption and emission spectra, and alter the molecule's dipole moment, which in turn governs its interactions in different solvent environments. A thorough theoretical understanding of these electronic characteristics is paramount for the rational design of novel drugs, sensors, and organic light-emitting diode (OLED) materials.[5]

Theoretical Foundations: Why DFT and TD-DFT?

To accurately model the electronic structure of a molecule like this compound, a quantum chemical approach is necessary. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules, offering an optimal balance between computational cost and accuracy.[6]

-

Expertise in Method Selection (DFT): Unlike wavefunction-based methods that can be computationally prohibitive, DFT calculates the molecular properties based on the electron density. This approach implicitly includes electron correlation, which is crucial for a correct description of molecular systems. The B3LYP hybrid functional is frequently chosen as it combines the accuracy of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable results for geometries and energies of organic compounds.[7][8] The choice of a basis set, such as 6-31+G(d,p), provides sufficient flexibility for the electron density by including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) to describe bond anisotropy.[6]

-

Expertise in Method Selection (TD-DFT): While DFT is excellent for ground-state properties, understanding the photophysical behavior (i.e., how the molecule interacts with light) requires studying its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose.[9] It allows for the calculation of vertical excitation energies, which correspond to the absorption bands observed in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of these bands.[10] This makes TD-DFT an indispensable tool for predicting and interpreting the electronic spectra of molecules.

Integrated Computational and Experimental Workflow

A trustworthy theoretical study relies on validation against experimental data. The workflow below illustrates a self-validating system where computational predictions are benchmarked against spectroscopic measurements.

Caption: Integrated workflow for theoretical and experimental analysis.

In-Depth Analysis of Electronic Structure

Optimized Molecular Geometry

The first step in any DFT study is to find the lowest energy structure of the molecule. The geometry optimization provides key structural parameters. For this compound, this would reveal the planarity of the quinoline ring system and the precise bond lengths and angles, including the C-Br, C-O, and O-H bonds. These theoretical parameters can be directly compared with experimental data from X-ray crystallography if available for validation.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(2)-Br | Calculated Value | ||

| C(8)-O(9) | Calculated Value | ||

| O(9)-H(10) | Calculated Value | ||

| C(2)-N(1)-C(8a) | Calculated Value | ||

| C(7)-C(8)-O(9) | Calculated Value | ||

| Br-C(2)-C(3)-C(4) | Calculated Value | ||

| Table 1: Representative optimized geometrical parameters for this compound calculated at the B3LYP/6-31+G(d,p) level of theory. Values are illustrative placeholders. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

-

HOMO: Acts as the electron-donating orbital. Its energy level correlates with the ionization potential.

-

LUMO: Acts as the electron-accepting orbital. Its energy level correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[6] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO would be distributed across the electron-deficient pyridine ring system. The bromine substituent will likely lower the energy of these orbitals compared to the parent 8-HQ molecule.

| Orbital | Energy (eV) | Description |

| HOMO | Calculated Value | Typically a π orbital on the phenol moiety |

| LUMO | Calculated Value | Typically a π* orbital on the pyridine moiety |

| HOMO-LUMO Gap | Calculated Value | ELUMO - EHOMO |

| Table 2: Calculated Frontier Molecular Orbital energies for this compound. Values are illustrative placeholders. |

Excited States and Simulated UV-Vis Spectrum

TD-DFT calculations predict the electronic transitions that give rise to the molecule's color and photophysical properties. The primary transition is typically the HOMO→LUMO excitation, corresponding to a π→π* transition, which is responsible for the main absorption band in the UV-Vis spectrum.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | Calculated Value | Calculated Value | HOMO → LUMO (>90%) |

| S0 → S2 | Calculated Value | Calculated Value | HOMO-1 → LUMO |

| S0 → S3 | Calculated Value | Calculated Value | HOMO → LUMO+1 |

| Table 3: TD-DFT predicted electronic transitions for this compound in a vacuum. Values are illustrative placeholders. |

The calculated wavelengths can be directly compared to the absorption maxima (λmax) measured experimentally, providing a powerful validation of the theoretical model.

Solvatochromism: The Influence of Environment

Solvatochromism describes the change in a substance's color (and its UV-Vis spectrum) when dissolved in different solvents.[11][12] This effect arises from differential stabilization of the ground and excited states by the solvent. Polar solvents will typically stabilize a polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum.[12]

Computational models can simulate this effect using a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. By running TD-DFT calculations in different simulated solvents (e.g., non-polar hexane, polar ethanol, and polar aprotic DMSO), one can predict the solvatochromic shifts and gain insight into the change in the molecule's dipole moment upon excitation.

Detailed Methodologies and Protocols

Protocol for DFT/TD-DFT Calculation

This protocol outlines the steps for a typical computational study using a software package like Gaussian.

-

Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization (Ground State):

-

Causality: This step is critical to find the most stable conformation of the molecule, which is the basis for all subsequent calculations.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP.

-

Basis Set: 6-31+G(d,p).

-

Input Keyword Example: #p B3LYP/6-31+G(d,p) Opt.

-

-

Frequency Calculation:

-

Causality: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies). This validates the optimization.

-

Input Keyword Example: #p B3LYP/6-31+G(d,p) Freq.

-

-

Excited State Calculation:

-

Causality: Use the optimized ground-state geometry to calculate vertical excitation energies, which correspond to light absorption.

-

Method: Time-Dependent DFT (TD-DFT).

-

Input Keyword Example (for UV-Vis in vacuum): #p TD(NStates=10) B3LYP/6-31+G(d,p).

-

Input Keyword Example (with solvent): #p TD(NStates=10) B3LYP/6-31+G(d,p) SCRF=(PCM,Solvent=Ethanol).

-

-

Data Analysis: Extract optimized coordinates, HOMO/LUMO energies, excitation wavelengths, and oscillator strengths from the output files for interpretation.

Caption: Workflow for computational electronic structure analysis.

Protocol for Spectroscopic Validation

This protocol describes the standard experimental procedure to obtain a UV-Vis spectrum for comparison.

-

Synthesis and Purification:

-

Synthesize this compound via a suitable method, such as the electrophilic bromination of 8-hydroxyquinoline.[13][14]

-

Causality: Purity is essential for accurate spectroscopic measurements. Purify the crude product using column chromatography or recrystallization to remove starting materials and byproducts (e.g., 5,7-dibromo-8-hydroxyquinoline).[14]

-

-

Sample Preparation:

-

Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g., ethanol) at a known concentration (e.g., 1x10-3 M).

-

Prepare a dilute solution (e.g., 1x10-5 M) from the stock solution suitable for UV-Vis measurement.

-

-

Spectrometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Calibrate the baseline of the instrument with the solvent-filled cuvette.

-

-

Measurement:

-

Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan a suitable wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

-

Compare these experimental λmax values with the wavelengths predicted by the TD-DFT calculations.

-

Conclusion

The theoretical study of this compound's electronic structure, anchored by DFT and TD-DFT methods, provides invaluable predictive power for chemists and material scientists. This guide outlines a robust, self-validating workflow that combines computational modeling with experimental spectroscopy. By analyzing the optimized geometry, frontier molecular orbitals, and simulated electronic spectra, researchers can gain a deep understanding of how halogen substitution impacts the quinoline scaffold. These insights are critical for the rational design of new molecules with tailored photophysical and biological activities, accelerating innovation in drug discovery and advanced materials.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications | Semantic Scholar [semanticscholar.org]

- 6. scirp.org [scirp.org]

- 7. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. 5-Bromoquinolin-8-ol | High-Purity Reagent [benchchem.com]

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-Bromoquinolin-8-ol

Prepared by: Senior Application Scientist

Abstract